
2-Hexanone, 4-hydroxy-3-methyl-, (3R,4S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-3-Methyl-4-hydroxy-2-hexanone is an organic compound belonging to the class of beta-hydroxy ketones These compounds are characterized by the presence of a hydroxyl group attached to the beta-carbon atom relative to the carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-Methyl-4-hydroxy-2-hexanone can be achieved through several methods. One common approach involves the use of aldol reactions, where an aldehyde and a ketone are combined in the presence of a base to form the beta-hydroxy ketone. The reaction conditions typically involve the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at low temperatures to control the stereochemistry .
Industrial Production Methods
In industrial settings, the production of (3R,4S)-3-Methyl-4-hydroxy-2-hexanone may involve biocatalytic methods. Enzymes such as aldolases can be used to catalyze the formation of the carbon-carbon bond with high stereoselectivity. This method is advantageous due to its high selectivity and environmentally friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S)-3-Methyl-4-hydroxy-2-hexanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a diketone.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted beta-hydroxy ketones.
Wissenschaftliche Forschungsanwendungen
(3R,4S)-3-Methyl-4-hydroxy-2-hexanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of (3R,4S)-3-Methyl-4-hydroxy-2-hexanone involves its interaction with specific molecular targets. For example, it may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of bioactive compounds. The hydroxyl and carbonyl groups play a crucial role in its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4S)-4-Hydroxy-3-methyl-2-oxohexyl phosphonic acid: Shares a similar beta-hydroxy ketone structure but with a phosphonic acid group.
(3R,4S)-3,4-Dihydro-8-hydroxy-4-methoxy-3-methylisocoumarin: Contains a similar hydroxyl and methyl group arrangement but within an isocoumarin structure.
Uniqueness
(3R,4S)-3-Methyl-4-hydroxy-2-hexanone is unique due to its specific stereochemistry and the presence of both hydroxyl and carbonyl functional groups.
Eigenschaften
CAS-Nummer |
112294-91-4 |
|---|---|
Molekularformel |
C7H14O2 |
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
(3R,4S)-4-hydroxy-3-methylhexan-2-one |
InChI |
InChI=1S/C7H14O2/c1-4-7(9)5(2)6(3)8/h5,7,9H,4H2,1-3H3/t5-,7-/m0/s1 |
InChI-Schlüssel |
KOFQZZHOSWGVHP-FSPLSTOPSA-N |
SMILES |
CCC(C(C)C(=O)C)O |
Isomerische SMILES |
CC[C@@H]([C@@H](C)C(=O)C)O |
Kanonische SMILES |
CCC(C(C)C(=O)C)O |
Synonyme |
2-Hexanone, 4-hydroxy-3-methyl-, (3R,4S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol](/img/structure/B55265.png)

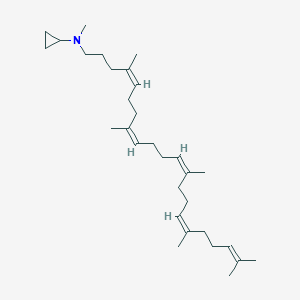
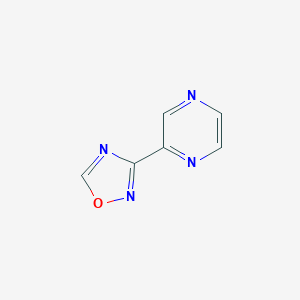
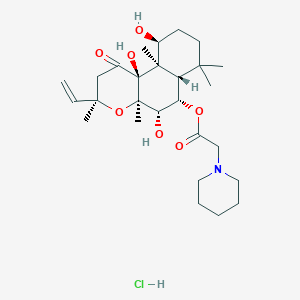
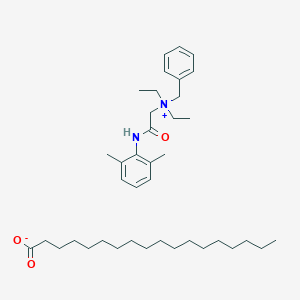




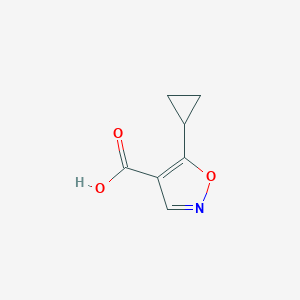
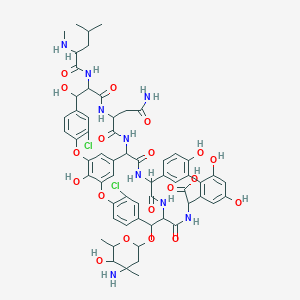
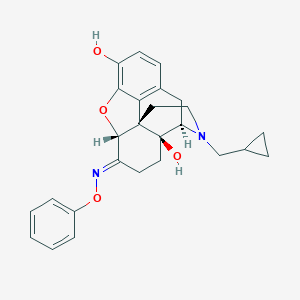
![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)
